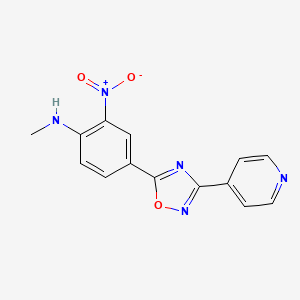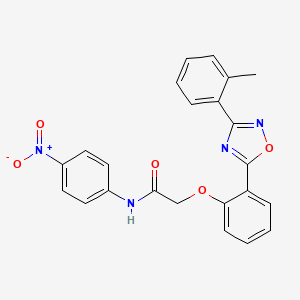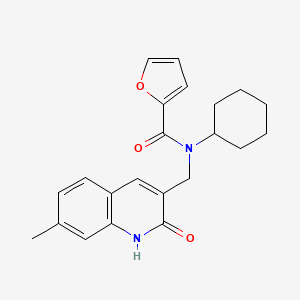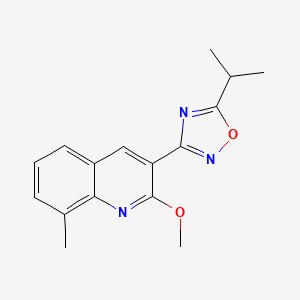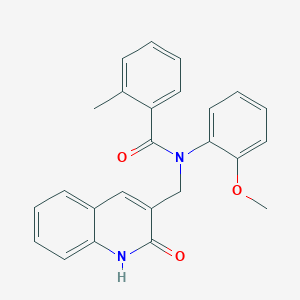
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as HMQMA and is a potential drug candidate for various diseases.
Wirkmechanismus
The exact mechanism of action of HMQMA is not fully understood. However, it has been suggested that HMQMA exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, HMQMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. HMQMA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
HMQMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, decrease glucose levels in diabetic mice, reduce inflammation in animal models of arthritis, and inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. HMQMA has also been shown to cross the blood-brain barrier and bind to amyloid plaques, which are characteristic of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HMQMA in lab experiments is its broad range of biological activities. HMQMA has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antimalarial activities, making it a versatile compound for various research applications. However, one of the limitations of using HMQMA is its complex synthesis method, which requires various reagents and solvents. This can make it difficult to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for the research of HMQMA. One potential direction is to investigate its use as an imaging agent for Alzheimer's disease. HMQMA has been shown to cross the blood-brain barrier and bind to amyloid plaques, making it a potential candidate for imaging studies. Another potential direction is to investigate its use in combination with other drugs for the treatment of cancer, diabetes, and malaria. HMQMA has been shown to exhibit synergistic effects with other drugs, making it a potential candidate for combination therapy. Finally, future research could focus on the optimization of the synthesis method for HMQMA to make it more accessible for research purposes.
Conclusion
In conclusion, HMQMA is a chemical compound that has gained significant attention in scientific research. Its broad range of biological activities and potential therapeutic applications make it a versatile compound for various research applications. While the exact mechanism of action of HMQMA is not fully understood, it has been shown to inhibit various enzymes and signaling pathways. HMQMA has also been shown to have various biochemical and physiological effects, including anticancer, antidiabetic, anti-inflammatory, and antimalarial activities. While there are limitations to using HMQMA in lab experiments, there are several future directions for its research, including investigating its use as an imaging agent for Alzheimer's disease and its potential use in combination therapy for various diseases.
Synthesemethoden
The synthesis of HMQMA involves a multistep process that requires various reagents and solvents. The first step involves the condensation of 2-methoxybenzaldehyde and 2-aminoacetophenone in the presence of acetic acid and ammonium acetate to form 2-methoxy-N-(2-oxo-2-phenylethyl)aniline. The second step involves the reaction of 2-methoxy-N-(2-oxo-2-phenylethyl)aniline with 2-hydroxy-3-formylquinoline in the presence of glacial acetic acid and sodium acetate to form HMQMA. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
HMQMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antimalarial activities. HMQMA has also been investigated for its potential use as an imaging agent for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-9-3-5-11-20(17)25(29)27(22-13-7-8-14-23(22)30-2)16-19-15-18-10-4-6-12-21(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJHAMNWGBTKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

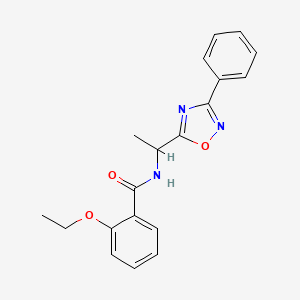
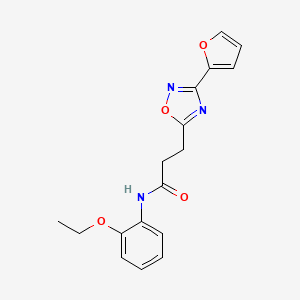
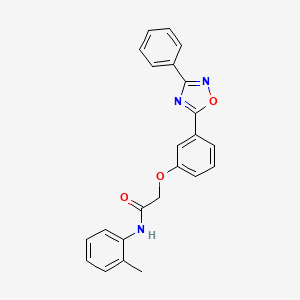

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
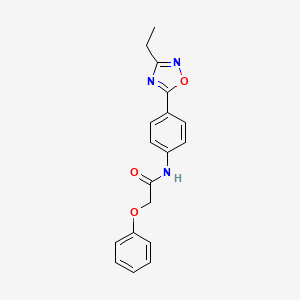
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)

